3-Amino-N-pyridin-2-ylpyrazine-2-carboxamide
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Overview
Description
3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains both pyrazine and pyridine rings.
Preparation Methods
The synthesis of 3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with 2-aminopyridine to yield the desired compound . Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions to form N-(pyridin-2-yl)amides .
Chemical Reactions Analysis
3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.
Scientific Research Applications
3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Antimicrobial Activity: The compound and its derivatives have shown significant antimicrobial activity against various bacterial and fungal strains.
Antitubercular Agents: It has been evaluated for its potential as an antitubercular agent, showing promising activity against Mycobacterium tuberculosis.
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, pyrazinamide, a related compound, is converted to its active form, pyrazine-2-carboxylic acid, by mycobacterial pyrazinamidase. This active form then disrupts the mycobacterial cell membrane potential and transport functions, leading to cell death .
Comparison with Similar Compounds
3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide can be compared with other similar compounds such as:
Pyrazinamide: A first-line antitubercular drug that shares a similar pyrazine ring structure.
N-(pyridin-2-yl)amides: These compounds are synthesized from similar starting materials and have varied medicinal applications.
Pyrrolopyrazine Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Properties
Molecular Formula |
C10H9N5O |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-amino-N-pyridin-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C10H9N5O/c11-9-8(13-5-6-14-9)10(16)15-7-3-1-2-4-12-7/h1-6H,(H2,11,14)(H,12,15,16) |
InChI Key |
ZTLBZXHPXPXFNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=NC=CN=C2N |
Origin of Product |
United States |
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